molecular formula C14H14FN3O2S B2703874 N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905694-85-1

N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2703874
CAS No.: 905694-85-1
M. Wt: 307.34
InChI Key: LRYLEJNSSXYTCK-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C14H14FN3O2S and its molecular weight is 307.34. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical Insight and Antiviral Potency

Research on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, has demonstrated significant antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. Advanced quantum chemical methods, including density functional theory (DFT), have been employed to analyze molecular structure, vibrational assignments, and the nature of hydrogen-bonded interactions. These studies have also explored drug likeness and molecular docking, showing the compound's ability to interact irreversibly with SARS-CoV-2 protease, highlighting its potential as a novel antiviral agent (S. Mary et al., 2020).

Crystal Structure Analysis

Crystallographic studies of similar acetamide derivatives have revealed their molecular conformation, including the orientation of pyrimidine and phenyl rings and the presence of intra and intermolecular hydrogen bonds. These insights are crucial for understanding the compound's interactions at the molecular level and designing derivatives with enhanced biological activity (S. Subasri et al., 2016).

Interaction with Biological Molecules

The interaction of related compounds with biological molecules, such as bovine serum albumin (BSA), has been investigated to understand their potential biological effects and pharmacokinetics. Fluorescence and UV-vis spectral studies have been used to evaluate the binding constants and thermodynamic parameters, providing insight into the compound's behavior in biological systems (Fa-Yan Meng et al., 2012).

Radiosynthesis and Imaging Applications

Derivatives of pyrimidineacetamides, such as DPA-714, have been synthesized and labeled with fluorine-18 for use in positron emission tomography (PET) imaging. These compounds are selective ligands for the translocator protein (18 kDa) and can be used to study neuroinflammatory processes, demonstrating the potential of pyrimidineacetamides in diagnostic imaging (F. Dollé et al., 2008).

Antimicrobial Activities

Oxazolidinone analogs, sharing structural similarities with the compound of interest, have shown promising in vitro antibacterial activities against a variety of pathogens. These findings underscore the potential of such compounds in developing new antimicrobial agents (G. Zurenko et al., 1996).

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2S/c1-8-3-4-10(6-11(8)15)17-12(19)7-21-13-5-9(2)16-14(20)18-13/h3-6H,7H2,1-2H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYLEJNSSXYTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)NC(=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.